molecular formula C15H12N2O4S B14919519 3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid

3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid

Cat. No.: B14919519
M. Wt: 316.3 g/mol
InChI Key: YQCRZRMKISVFAZ-VOTSOKGWSA-N
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Description

3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid is a complex organic compound that features a furan ring, an acryloyl group, a thioureido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid typically involves multiple steps:

  • Preparation of 3-(3-Furan-2-yl-acryloyl)-thiourea: : This intermediate can be synthesized by reacting 3-furan-2-yl-acryloyl chloride with thiourea under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Coupling with Benzoic Acid: : The intermediate 3-(3-Furan-2-yl-acryloyl)-thiourea is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in 3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid can undergo oxidation reactions to form furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The acryloyl group can be reduced to a propionyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The thioureido group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-[3-(3-Furan-2-yl-propionyl)-thioureido]-benzoic acid.

    Substitution: Various substituted thioureido derivatives.

Scientific Research Applications

3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid has several scientific research applications:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

  • Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

  • Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and thioureido group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Furan-2-yl-acryloyl)-thiourea: Shares the furan and thioureido groups but lacks the benzoic acid moiety.

    3-(Furan-2-yl)-propanoic acid: Contains the furan ring and carboxylic acid group but lacks the thioureido group.

Uniqueness

3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, acryloyl group, thioureido group, and benzoic acid moiety in a single molecule allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H12N2O4S/c18-13(7-6-12-5-2-8-21-12)17-15(22)16-11-4-1-3-10(9-11)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,22)/b7-6+

InChI Key

YQCRZRMKISVFAZ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C(=O)O

solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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